2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid
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Overview
Description
2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid is a synthetic organic compound with the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol . This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a fused bicyclic system containing both imidazole and thiazole rings. The compound also features a 2,5-dimethoxyphenyl group and an acetic acid moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid typically involves a multi-step process. One common method includes the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-haloacetic acid under basic conditions to yield the imidazo[2,1-b]thiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-yl)acetic acid
- 2-(6-(2,5-Dimethoxyphenyl)imidazo[1,2-b]pyridazine-3-yl)acetic acid
- 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]benzothiazole-3-yl)acetic acid
Uniqueness
2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid is unique due to its specific imidazo[2,1-b]thiazole core, which imparts distinct chemical and biological properties. This core structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-20-10-3-4-13(21-2)11(6-10)12-7-17-9(5-14(18)19)8-22-15(17)16-12/h3-4,6-8H,5H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCFDHJYUQGPQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN3C(=CSC3=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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